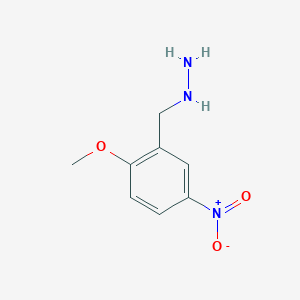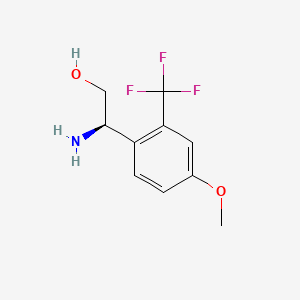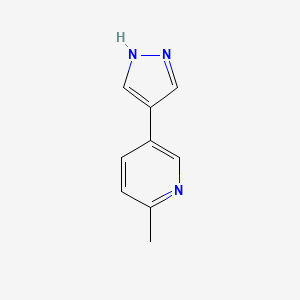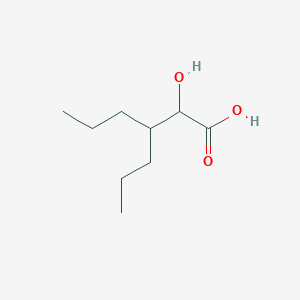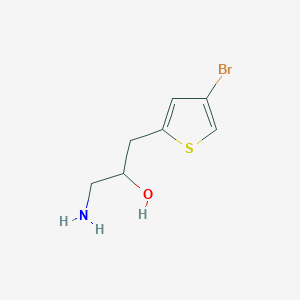
1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a trifluorophenyl group and a methyl group
Preparation Methods
The synthesis of 1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluoroaniline and 1-methyl-1H-pyrazole-5-carboxylic acid.
Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 2,3,4-trifluoroaniline and the carboxylic acid group of 1-methyl-1H-pyrazole-5-carboxylic acid. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow synthesis techniques, which enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluorophenyl group can undergo electrophilic substitution reactions, where the fluorine atoms are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving solvents like dichloromethane or ethanol.
Scientific Research Applications
1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, including the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways by inhibiting or activating key proteins, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-5-amine can be compared with other similar compounds:
Similar Compounds: Examples include 1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazole and 1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-4-amine.
Uniqueness: The presence of the trifluorophenyl group imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other pyrazole derivatives.
Properties
Molecular Formula |
C10H8F3N3 |
|---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
2-methyl-5-(2,3,4-trifluorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H8F3N3/c1-16-8(14)4-7(15-16)5-2-3-6(11)10(13)9(5)12/h2-4H,14H2,1H3 |
InChI Key |
PMSSHHJHJICKOV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C(=C(C=C2)F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


aminehydrochloride](/img/structure/B13599133.png)
![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)
![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)
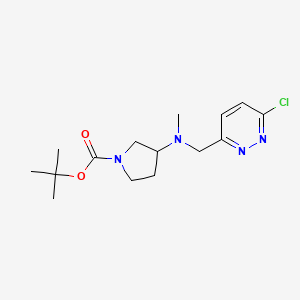
![2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13599156.png)

amine](/img/structure/B13599175.png)
